1-methyl-2-(methylamino)cyclopentan-1-ol, Mixture of diastereomers
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Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO/c1-8-6-7(9)4-2-3-5-7/h8-9H,2-6H2,1H3 . This indicates that the compound contains a cyclopentane ring with a methylamino group and a hydroxyl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2-(methylamino)cyclopentan-1-ol involves the reduction of a ketone intermediate using a reducing agent.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Methyl iodide", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: React cyclopentanone with methylamine in methanol to form 1-methyl-2-methylaminocyclopentanone.", "Step 2: React 1-methyl-2-methylaminocyclopentanone with methyl iodide in water to form the corresponding quaternary ammonium salt.", "Step 3: Reduce the quaternary ammonium salt using sodium borohydride in water to form a mixture of diastereomers of 1-methyl-2-(methylamino)cyclopentan-1-ol." ] } | |
1849357-57-8 | |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-methyl-2-(methylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(9)5-3-4-6(7)8-2/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
TZFSBLJUUVVMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1NC)O |
Purity |
95 |
Origin of Product |
United States |
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